2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 124534-88-9
VCID: VC21210464
InChI: InChI=1S/C11H12N2S.ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H
SMILES: C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl
Molecular Formula: C11H13ClN2S
Molecular Weight: 240.75 g/mol

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

CAS No.: 124534-88-9

Cat. No.: VC21210464

Molecular Formula: C11H13ClN2S

Molecular Weight: 240.75 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride - 124534-88-9

Specification

CAS No. 124534-88-9
Molecular Formula C11H13ClN2S
Molecular Weight 240.75 g/mol
IUPAC Name 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H12N2S.ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H
Standard InChI Key CONWWOZXJJXGGO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl

Introduction

Chemical Structure and Identity

Structural Information

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride consists of a thiazole core with a phenyl substituent at the 4-position and an ethylamine chain at the 2-position, forming the hydrochloride salt. The compound has a central 1,3-thiazole heterocyclic ring that contains both sulfur and nitrogen atoms . This thiazole ring is connected to a phenyl group at position 4 and an ethylamine chain (-CH₂CH₂NH₂) at position 2, with the amine protonated to form the hydrochloride salt . The molecular structure represents a class of compounds that incorporate both aromatic and basic amine functionalities, giving it distinctive chemical properties.

Identification Data

The compound is registered with CAS number 124534-88-9, serving as its unique identifier in chemical databases and literature . It is also identified in PubChem with CID 16192921, which provides a reference point for accessing additional structural and property data . The parent compound without the hydrochloride salt is referenced as CID 1497794 (2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine) . Several synonyms exist for this compound, including 2-(4-Phenylthiazol-2-yl)ethanamine hydrochloride, [2-(4-phenyl-1,3-thiazol-2-yl)ethyl]amine hydrochloride, and 2-Thiazoleethanamine, 4-phenyl-, hydrochloride (1:1) . These alternative names reflect different naming conventions but refer to the same chemical entity.

Molecular Representations

The compound can be represented through various chemical notations that describe its structure in different formats. Its molecular formula is C₁₁H₁₃ClN₂S, with a calculated molecular weight of 240.75 g/mol . The IUPAC name provides a systematic identification: 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;hydrochloride . For computational chemistry and database purposes, the structure can be encoded using SMILES notation: C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl . The more comprehensive InChI representation is InChI=1S/C11H12N2S.ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H, with the corresponding InChIKey CONWWOZXJJXGGO-UHFFFAOYSA-N .

Physical and Chemical Properties

Chemical Properties

From a chemical perspective, the compound exhibits properties characteristic of its functional groups. The presence of the thiazole ring confers aromatic properties and potential for π-stacking interactions . The compound has a calculated LogP value of 3.81360, indicating moderate lipophilicity that would influence its membrane permeability and distribution in biological systems . The polar surface area (PSA) is reported as 67.15000, which provides insight into the compound's potential for passive membrane permeability . The primary amine functionality in its salt form contributes to the compound's water solubility compared to the free base, while also influencing its acid-base behavior.

Stability and Reactivity

While specific stability data for this exact compound is limited in the provided sources, similar thiazole derivatives typically exhibit good chemical stability under normal laboratory conditions. The compound contains a hazard code of Xi, indicating it may cause irritation upon direct contact . The reactive sites in the molecule include the primary amine group, which can participate in various reactions including nucleophilic substitutions, amide formation, and alkylation. The thiazole ring may participate in electrophilic substitution reactions, albeit with decreased reactivity compared to more electron-rich heterocycles.

Synthesis Methods

Analogous Synthetic Procedures

The synthesis of structurally similar compounds, such as 4-substituted-2[4-(adamant-1-yl)phenyl]thiazoles, provides valuable insights into potential synthetic routes. As described in the literature, these analogous compounds can be prepared through two main synthetic pathways . The first approach involves a Suzuki-Miyaura palladium-catalyzed coupling reaction between a boronic acid derivative and a 2-thiazole bromide, which could be adapted for our target compound by using appropriate starting materials . The second approach utilizes the Hantzsch condensation of a thiobenzamide with an α-bromoketone to construct the thiazole core . This versatile methodology could be applied to synthesize 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride by selecting suitable precursors.

Purification and Characterization

After synthesis, purification of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride would typically involve recrystallization, column chromatography, or a combination of these techniques. Characterization would employ analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity . High-performance liquid chromatography (HPLC) could be used to assess the purity, as demonstrated for related compounds where purity levels exceeding 99% have been achieved .

Structural Analogues and Derivatives

Closely Related Compounds

Several structural analogues of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride have been reported in the literature. One such analogue is 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride (CAS: 1177335-53-3), which differs by the presence of a chlorine atom at the para position of the phenyl ring. This subtle structural modification may influence the compound's lipophilicity, receptor binding, and biological activity. Other related compounds include various 2,4-disubstituted arylthiazoles that share the thiazole core but feature different substituents at the 2 and 4 positions .

Structure-Activity Relationships

Research on compounds containing the thiazole scaffold reveals important structure-activity relationships (SAR). Studies on 2,4-disubstituted arylthiazoles demonstrate that the nature and position of substituents significantly impact biological activity . For instance, 2-phenylthiazol-4-ethylamines have shown greater potency in trypanocidal activity compared to their isomeric 4-phenylthiazol-2-ethylamines . The length of the side chain also influences activity, with compounds having two atoms in the side chain showing higher potency than those with only one atom . These SAR insights provide valuable context for understanding the potential biological properties of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride.

Biological and Pharmacological Properties

Structure-Based Activity Predictions

The structural features of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride suggest potential interactions with biological targets. The thiazole ring provides rigidity and specific spatial arrangement of the substituents, which is critical for receptor binding. The phenyl group at position 4 offers hydrophobic interactions and potential π-stacking with aromatic amino acid residues in target proteins. The ethylamine chain introduces a basic nitrogen that can form hydrogen bonds or ionic interactions with acidic residues in biological targets. The moderate lipophilicity (LogP 3.81360) suggests reasonable cell membrane permeability, an important factor for bioavailability .

Analytical Characterization

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the chemical environment of hydrogen and carbon atoms within the molecule. For similar compounds, proton NMR spectra typically show characteristic signals for aromatic protons (7-8 ppm), thiazole ring proton (around 7.8-8.0 ppm), and ethylamine chain protons (3-4 ppm) . Mass spectrometry would confirm the molecular weight and fragmentation pattern, providing additional structural verification. Infrared (IR) spectroscopy would identify functional groups, with characteristic absorptions for N-H stretching, C-N bonds, and aromatic C=C bonds.

Applications and Future Research Directions

Future Research Directions

Several promising research directions could expand our understanding of 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride. Structure-activity relationship studies could systematically investigate how modifications to different parts of the molecule affect biological activity. Computational modeling could predict potential binding sites and interactions with biological targets, guiding experimental design. Detailed pharmacokinetic and pharmacodynamic studies would elucidate the compound's behavior in biological systems. Additionally, exploring the compound's potential synergistic effects in combination with established therapeutic agents could reveal new treatment strategies for various conditions.

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